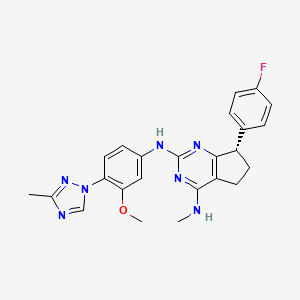

BMS-932481

Übersicht

Beschreibung

BMS-932481 ist ein γ-Sekretase-Modulator, der von Bristol-Myers Squibb entwickelt wurde. Es handelt sich um eine nicht-NSAID-bicyclische Pyrimidin-Verbindung, die so konzipiert ist, dass sie die Produktion von Amyloid-beta-Peptiden, insbesondere Amyloid-beta 1-42 und Amyloid-beta 1-40, selektiv reduziert, während die Gesamtmenge an Amyloid-beta-Peptiden erhalten bleibt . Diese Verbindung wurde auf ihre potenzielle Verwendung bei der Behandlung der Alzheimer-Krankheit untersucht, indem das Enzym γ-Sekretase moduliert wird, das eine entscheidende Rolle bei der Entstehung von Amyloid-beta-Peptiden spielt .

Präparationsmethoden

Die Synthese von this compound erfolgt in einem sechsschrittigen Verfahren, das auf der vinylogen dynamischen kinetischen Auflösung (VDKR) racemischer Zwischenprodukte basiert . Die wichtigsten Schritte sind:

Bildung des bicyclischen Pyrimidin-Kerns: Dieser Schritt beinhaltet die Reaktion eines Pyrimidinderivats mit einem geeigneten Aldehyd unter basischen Bedingungen.

Suzuki-Miyaura-Kupplung: Dieser Schritt beinhaltet die Kupplung eines Boronsäurederivats mit einem halogenierten Pyrimidin unter Verwendung eines Palladiumkatalysators.

Asymmetrische Hydrierung: Dieser Schritt verwendet einen Rhodiumkatalysator, um eine hohe Enantioselektivität zu erreichen.

Intramolekulare Hydroacylierung: Dieser Schritt bildet die bicyclische Struktur.

Noyori-asymmetrische Transferhydrierung: Dieser Schritt verfeinert die Enantioselektivität des Produkts weiter.

Abschließende Entschützung und Reinigung: Dieser Schritt beinhaltet die Entfernung von Schutzgruppen und die Reinigung des Endprodukts.

Vorbereitungsmethoden

The synthesis of BMS-932481 involves a six-step process based on vinylogous dynamic kinetic resolution (VDKR) of racemic intermediates . The key steps include:

Formation of the bicyclic pyrimidine core: This involves the reaction of a pyrimidine derivative with a suitable aldehyde under basic conditions.

Suzuki-Miyaura coupling: This step involves the coupling of a boronic acid derivative with a halogenated pyrimidine using a palladium catalyst.

Asymmetric hydrogenation: This step uses a rhodium catalyst to achieve high enantioselectivity.

Intramolecular hydroacylation: This step forms the bicyclic structure.

Noyori asymmetric transfer hydrogenation: This step further refines the enantioselectivity of the product.

Final deprotection and purification: This step involves removing protecting groups and purifying the final product.

Analyse Chemischer Reaktionen

BMS-932481 unterliegt verschiedenen Arten chemischer Reaktionen, darunter:

Oxidation: Die Verbindung kann oxidiert werden, um verschiedene Metaboliten zu bilden.

Reduktion: Reduktionsreaktionen können mit Wasserstoffgas und einem geeigneten Katalysator, wie z. B. Palladium auf Kohlenstoff, durchgeführt werden.

Substitution: Die Verbindung kann nukleophile Substitutionsreaktionen eingehen, insbesondere an den halogenierten Positionen am Pyrimidinring.

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, sind oxidierte Metaboliten und substituierte Derivate, die mit Techniken wie Massenspektrometrie und Kernmagnetresonanzspektroskopie analysiert werden können .

Wissenschaftliche Forschungsanwendungen

Pharmacokinetics

The pharmacokinetic studies demonstrated:

- Oral Bioavailability : BMS-932481 showed good oral absorption with dose-proportional pharmacokinetics after single and multiple doses.

- Food Effects : High-fat meals significantly increased peak plasma concentration and altered the time to peak concentration .

Safety and Tolerability

Initial clinical trials indicated that this compound was well tolerated at lower doses. However, elevated liver enzymes were noted at higher doses, leading to concerns over its safety profile. The compound was associated with a high incidence of hepatocellular damage during multiple ascending dose studies, prompting further investigation into its mechanism of toxicity .

Alzheimer's Disease

This compound was primarily investigated for its potential application in treating Alzheimer’s disease. The modulation of amyloid-beta production is a key therapeutic strategy aimed at reducing amyloid plaque formation, a hallmark of Alzheimer’s pathology.

Clinical Trials

- Phase 1 Clinical Trials : These trials assessed the safety, tolerability, pharmacokinetics, and pharmacodynamics of this compound in healthy volunteers. Results showed a dose-dependent modulation of amyloid-beta peptides with significant reductions in potentially harmful forms .

- Safety Concerns : Despite initial efficacy signals, the development was halted due to adverse liver findings after repeated dosing, highlighting the need for further research into safer GSMs .

Mechanistic Studies

Retrospective studies have been conducted to understand the mechanisms behind the observed liver injury. These studies utilized:

- Metabolite Profiling : Investigations into the oxidative metabolism of this compound revealed that it inhibits bile salt export pumps, which may contribute to liver injury risk .

- In Vitro Studies : Experiments on human hepatocytes indicated that elevated hepatic concentrations could exacerbate toxicity risks associated with the drug .

Comparative Analysis with Other Compounds

| Compound | Mechanism | Efficacy in Reducing Aβ | Safety Profile |

|---|---|---|---|

| This compound | Gamma-secretase modulator | Significant reduction | Concerns over DILI |

| E2012 | Gamma-secretase modulator | ~50% reduction | Side effects on cholesterol |

| PF-06648671 | Gamma-secretase modulator | Reductions in Aβ40/42 | No major side effects reported |

Wirkmechanismus

BMS-932481 modulates the activity of the γ-secretase enzyme, which is responsible for the cleavage of amyloid precursor protein (APP) to generate amyloid-beta peptides . By selectively reducing the production of amyloid-beta 1-42 and amyloid-beta 1-40, this compound aims to decrease the formation of amyloid plaques in the brain, which are characteristic of Alzheimer’s disease . The compound achieves this modulation without inhibiting the overall activity of γ-secretase, thereby avoiding potential side effects associated with complete enzyme inhibition .

Vergleich Mit ähnlichen Verbindungen

BMS-932481 ist unter den γ-Sekretase-Modulatoren aufgrund seiner Selektivität und Potenz einzigartig. Zu ähnlichen Verbindungen gehören:

BMS-986133: Ein weiterer γ-Sekretase-Modulator mit einer verwandten chemischen Struktur und ähnlicher Potenz.

This compound zeichnet sich durch seine Fähigkeit aus, die γ-Sekretase-Aktivität selektiv zu modulieren, ohne die Gesamtmenge der produzierten Amyloid-beta-Peptide zu verändern, was es zu einem vielversprechenden Kandidaten für weitere Forschung und Entwicklung macht .

Biologische Aktivität

BMS-932481 is a bicyclic pyrimidine compound developed as a selective γ-secretase modulator (GSM), primarily aimed at treating Alzheimer's disease (AD). This article provides a comprehensive overview of the biological activity of this compound, including its mechanism of action, pharmacokinetics, and safety profile based on diverse research findings.

This compound functions by modulating the activity of γ-secretase, an enzyme involved in the cleavage of amyloid precursor protein (APP). This modulation leads to a reduction in the production of amyloid-beta (Aβ) peptides, particularly Aβ 1–40 and Aβ 1–42, which are implicated in the pathogenesis of AD. Notably, while this compound decreases these longer, more toxic Aβ forms, it increases the levels of shorter, less amyloidogenic peptides such as Aβ 1–37 and Aβ 1–38 .

Pharmacokinetics

The pharmacokinetic profile of this compound has been characterized through various studies:

- Absorption : The compound is well absorbed orally, with dose proportionality observed after single doses. It exhibits approximately three-fold accumulation after multiple dosing .

- Food Effects : High-fat meals significantly impact its pharmacokinetics, doubling the maximum concentration () and prolonging the time to reach maximum concentration () by 1.5 hours .

- Distribution : In preclinical studies, this compound demonstrated a brain-to-plasma concentration ratio indicating effective central nervous system penetration .

Phase 1 Clinical Trials

A phase 1 clinical trial assessed the safety and pharmacodynamics of this compound in healthy volunteers. Key findings include:

- Dose-dependent Effects : The study revealed that single doses ranging from 10 to 1200 mg resulted in significant reductions in Aβ 1–42 and Aβ 1–40 levels in both plasma and cerebrospinal fluid (CSF) .

- Liver Enzyme Elevation : Notably, elevations in alanine aminotransferase (ALT) were observed at higher doses, leading to concerns about potential drug-induced liver injury (DILI) due to bioaccumulation .

Drug-Induced Liver Injury (DILI)

A retrospective investigation into DILI associated with this compound highlighted several critical aspects:

- Incidence and Mechanism : DILI was characterized by a high incidence of hepatocellular damage correlated with dose and exposure levels. The mechanism involved inhibition of bile salt export pump (BSEP) and multidrug resistance protein 4 (MRP4), leading to disrupted bile acid transport .

- Metabolite Profiling : Studies indicated that oxidative metabolism followed by biliary elimination was the primary route of disposition for this compound. However, elevated hepatic concentrations raised concerns about toxicity risks during repeated dosing .

Summary of Biological Activity

The biological activity of this compound can be summarized as follows:

| Parameter | Findings |

|---|---|

| Mechanism | Modulates γ-secretase activity to reduce toxic Aβ peptides |

| Pharmacokinetics | Well absorbed; food effects enhance bioavailability |

| Clinical Efficacy | Reduces Aβ levels; potential for DILI at higher doses |

| Safety Profile | ALT elevations noted; further development halted due to safety concerns |

Q & A

Basic Research Questions

Q. What is the mechanism of action of BMS-932481 as a γ-secretase modulator (GSM)?

this compound modulates γ-secretase activity to shift amyloid-β (Aβ) peptide production toward shorter, less amyloidogenic species (e.g., Aβ1-37 and Aβ1-38) while reducing Aβ1-42 and Aβ1-40 levels. This pharmacological effect is achieved without inhibiting total Aβ1-x production, preserving physiological γ-secretase function. Preclinical studies in rodents and non-human primates demonstrated dose-dependent reductions in brain Aβ42 (up to 75%) and increases in Aβ37/Aβ38 .

Q. How were structural modifications from BMS-869780 to this compound optimized for improved properties?

this compound was derived from BMS-869780 via substitution of chlorine with nitrogen, oxygen with nitrogen, and hydrogen with fluorine. These changes aimed to reduce hepatotoxicity linked to pregnane X receptor (PXR) activation in BMS-869780. While this compound retained similar potency (Aβ42 IC50 = 5.5 nM) and lipophilicity (clogP = 5.3), it exhibited improved in vivo efficacy in reducing Aβ42 in preclinical models .

Advanced Research Questions

Q. How do preclinical pharmacokinetic/pharmacodynamic (PK/PD) models for this compound translate to human trials?

Preclinical studies in rats, dogs, and non-human primates showed robust correlations between plasma exposure (AUC) and reductions in cerebrospinal fluid (CSF) Aβ42. For example, a 15 mg/kg IV dose in primates reduced CSF Aβ42 by ~75% within 12–24 hours. Human Phase I trials mirrored this relationship: a 900 mg single dose achieved 50% CSF Aβ42 reduction (plasma Cmax = 1.68 μM), while 100 mg/day for 14 days achieved 69–77% reduction .

Q. What methodological challenges arise in reconciling this compound’s Aβ-lowering efficacy with its hepatotoxicity?

Despite promising Aβ modulation, this compound caused dose-dependent drug-induced liver injury (DILI) in clinical trials, characterized by elevated ALT levels. Mechanistic studies revealed that this compound and its oxidative metabolites inhibit bile salt export pump (BSEP) and multidrug resistance protein 4 (MRP4), disrupting bile acid transport. This toxicity was exposure-dependent, with hepatic concentrations exceeding plasma levels due to active hepatocyte uptake .

Q. How can researchers design experiments to assess off-target effects of γ-secretase modulators like this compound?

Key approaches include:

- In vitro transporter inhibition assays : Evaluate BSEP, MRP4, and mitochondrial toxicity in hepatocytes.

- Metabolite profiling : Identify oxidative metabolites (e.g., via human hepatocyte studies) and assess their contributions to toxicity.

- Covalent binding assays : Measure protein adduct formation to exclude reactive metabolite involvement .

Q. What contradictions exist between in vitro and in vivo efficacy data for this compound?

While in vitro assays showed potent Aβ42 reduction (IC50 = 5.5 nM), in vivo efficacy required high plasma exposures (e.g., 1.68 μM Cmax in humans for 50% CSF Aβ42 reduction). This discrepancy highlights the importance of blood-brain barrier penetration and species-specific differences in drug metabolism. Notably, non-human primates showed better translational PK/PD than rodents .

Q. How do researchers address interspecies variability in preclinical safety assessments of this compound?

Retrospective analyses compared toxicity markers across species:

- Rats : No hepatotoxicity at Aβ42-effective doses.

- Humans : DILI manifested at exposures >1.5 μM (Cmax), linked to BSEP/MRP4 inhibition. These findings underscore the need for humanized transporter assays and advanced in vitro models (e.g., 3D hepatocyte cultures) to improve toxicity prediction .

Q. Data Analysis & Reproducibility

Q. What statistical methods are critical for analyzing dose-response relationships in this compound studies?

- AUC analysis : Correlate plasma drug exposure with Aβ42 reduction in CSF/brain.

- Nonlinear mixed-effects modeling : Account for inter-individual variability in PK/PD.

- Longitudinal mixed models : Assess delayed onset of DILI biomarkers (e.g., ALT) in multi-dose trials .

Q. How can researchers ensure reproducibility in measuring Aβ peptide profiles post-BMS-932481 treatment?

Standardized protocols include:

- Mass spectrometry : Quantify Aβ isoforms (e.g., Aβ1-37, Aβ1-38) with high specificity.

- Cross-validation : Use orthogonal methods (e.g., ELISA) for critical endpoints.

- Blinded analysis : Mitigate bias in preclinical and clinical data interpretation .

Q. Ethical & Translational Considerations

Q. What lessons from this compound’s development inform future GSM design?

Key takeaways include:

- Safety margins : Prioritize compounds with wider therapeutic indices (e.g., BPN-15606, requiring sub-micromolar exposures for efficacy).

- Transporter profiling : Screen early for BSEP/MRP4 inhibition.

- Metabolite monitoring : Characterize oxidative metabolites in preclinical species to predict human toxicity .

Eigenschaften

CAS-Nummer |

1263871-36-8 |

|---|---|

Molekularformel |

C24H24FN7O |

Molekulargewicht |

445.5 g/mol |

IUPAC-Name |

(7S)-7-(4-fluorophenyl)-2-N-[3-methoxy-4-(3-methyl-1,2,4-triazol-1-yl)phenyl]-4-N-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidine-2,4-diamine |

InChI |

InChI=1S/C24H24FN7O/c1-14-27-13-32(31-14)20-11-8-17(12-21(20)33-3)28-24-29-22-18(15-4-6-16(25)7-5-15)9-10-19(22)23(26-2)30-24/h4-8,11-13,18H,9-10H2,1-3H3,(H2,26,28,29,30)/t18-/m0/s1 |

InChI-Schlüssel |

NDVMOVOEROCRIO-SFHVURJKSA-N |

SMILES |

CC1=NN(C2=CC=C(NC3=NC([C@H](C4=CC=C(F)C=C4)CC5)=C5C(NC)=N3)C=C2OC)C=N1 |

Isomerische SMILES |

CC1=NN(C=N1)C2=C(C=C(C=C2)NC3=NC4=C(CC[C@H]4C5=CC=C(C=C5)F)C(=N3)NC)OC |

Kanonische SMILES |

CC1=NN(C=N1)C2=C(C=C(C=C2)NC3=NC4=C(CCC4C5=CC=C(C=C5)F)C(=N3)NC)OC |

Aussehen |

Solid powder |

Reinheit |

>98% (or refer to the Certificate of Analysis) |

Haltbarkeit |

>2 years if stored properly |

Löslichkeit |

Soluble in DMSO |

Lagerung |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyme |

BMS-932481; BMS 932481; BMS932481 |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.